N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
N-(5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2,5-dimethylfuran-3-yl group and linked to a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide moiety. The oxadiazole ring is a five-membered heterocycle known for its electron-deficient nature, which enhances interactions with biological targets such as enzymes or receptors. The dihydrobenzo dioxine scaffold contributes to structural rigidity and may influence solubility and metabolic stability. This compound is of interest in medicinal chemistry due to the pharmacological relevance of oxadiazoles in antimicrobial, anti-inflammatory, and anticancer applications.
Properties
IUPAC Name |
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5/c1-9-7-11(10(2)23-9)16-19-20-17(25-16)18-15(21)14-8-22-12-5-3-4-6-13(12)24-14/h3-7,14H,8H2,1-2H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRHQGNZGDLEPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique combination of a 1,3,4-oxadiazole ring and a benzo[b][1,4]dioxine structure, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H13N3O4, with a molecular weight of approximately 299.28 g/mol. The structure includes a 2,5-dimethylfuran moiety and an oxadiazole ring, which are known for their biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H13N3O4 |
| Molecular Weight | 299.28 g/mol |
| Structural Features | 1,3,4-Oxadiazole |
| Benzo[b][1,4]dioxine |
Biological Activity Overview
Research indicates that compounds containing the oxadiazole moiety often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of this compound have been explored in various studies.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of oxadiazole derivatives. For instance:
- A study demonstrated that oxadiazole derivatives exhibited strong bactericidal activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli, with some derivatives showing effectiveness comparable to standard antibiotics like ciprofloxacin .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds:
- In vitro studies on similar oxadiazole compounds indicated low cytotoxicity against normal cell lines (e.g., L929 fibroblasts), suggesting a favorable therapeutic index . The compound's effects on cancer cell lines are under investigation to determine its potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects may involve:
- Interaction with specific enzymes or receptors in microbial cells.
- Inhibition of biofilm formation through modulation of gene expression related to virulence factors .
Case Studies
-
Antimicrobial Efficacy : A recent study synthesized various oxadiazole derivatives and tested them against a panel of Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives significantly inhibited bacterial growth at low concentrations .
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) N-(5-(2,5-dimethylfuran-3-yl)...) Staphylococcus aureus 8 µg/mL N-(5-(2,5-dimethylfuran-3-yl)...) Escherichia coli 16 µg/mL - Cytotoxicity Assessment : In cytotoxicity tests using human cancer cell lines (e.g., A549 lung cancer cells), the compound demonstrated selective toxicity with IC50 values indicating effective inhibition of cell proliferation at micromolar concentrations .
Comparison with Similar Compounds
Substituent Analysis
- Target Compound : The 2,5-dimethylfuran-3-yl group provides steric bulk and electron-donating effects, which could improve interactions with hydrophobic pockets in target proteins. The furan oxygen may participate in hydrogen bonding .
- This may enhance reactivity in nucleophilic environments but reduce solubility due to increased hydrophobicity .
- Fluorophenyl Analogue (): The 4-fluorophenyl group balances electronegativity and lipophilicity. Fluorine’s small size and high electronegativity may facilitate interactions with polar residues in binding sites, while the dihydroisoquinoline core offers rigidity, possibly improving metabolic stability .
Core Scaffold Differences
- The dihydroisoquinoline core in ’s compound is more planar and aromatic, which could enhance π-stacking interactions but reduce solubility in aqueous environments .
Hypothesized Pharmacological Implications
- Electron Density Modulation : The dimethylfuran substituent likely increases electron density on the oxadiazole ring, favoring interactions with electron-deficient regions in targets (e.g., kinase ATP-binding pockets). In contrast, dichlorophenyl and fluorophenyl groups may shift reactivity toward nucleophilic attack or polar interactions .
- Bioavailability : The target compound’s higher lipophilicity (due to methyl groups) may enhance cell membrane penetration but could necessitate formulation adjustments to mitigate solubility limitations.
- Metabolic Stability: The dihydrobenzo dioxine scaffold may resist oxidative metabolism better than the dihydroisoquinoline core, which contains a tertiary amine prone to cytochrome P450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
